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Compound of Interest

4-lodo-1-methyl-1H-indazol-3-
Compound Name:
amine

cat. No.: B1356999

CAS Number: 796967-84-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative of significant interest
in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged
structure,” frequently appearing in compounds with a wide array of pharmacological activities.
The 3-aminoindazole moiety, in particular, serves as an effective hinge-binding motif for various
protein kinases, making it a valuable pharmacophore in the design of targeted therapeutics,
especially in oncology.[1][2]

This technical guide provides a comprehensive overview of 4-lodo-1-methyl-1H-indazol-3-
amine, including its physicochemical properties, a plausible synthetic route, and its potential
biological significance as a kinase inhibitor. Due to the limited publicly available data for this
specific molecule, this guide leverages information from closely related analogues to provide a
thorough and practical resource for researchers. The methodologies and data presented are
drawn from established literature on the synthesis and biological evaluation of similar 3-
aminoindazole derivatives.

Physicochemical Properties
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Specific experimental data for 4-lodo-1-methyl-1H-indazol-3-amine is not readily available in
the public domain. The following table summarizes key physicochemical properties for the
target compound and its close analogue, 4-iodo-1H-indazol-3-amine, to provide an estimation.

Value (4-lodo-1- .
. Value (4-iodo-1H-
Property methyl-1H-indazol- . Data Source
indazol-3-amine)

3-amine)
Appretech Scientific
CAS Number 796967-84-5 599191-73-8 o
Limited, Synblock
Molecular Formula CsHslINs3 C7HeIN3 Calculated, Synblock
Molecular Weight 273.08 g/mol 259.05 g/mol Calculated, Synblock
N ) ) Synblock (for 4-iodo-
Boiling Point Not available 452.2°C at 760 mmHg ) )
1H-indazol-3-amine)
) ) ] Appretech Scientific
Purity Typically =98% Typically =98%

Limited, Synblock

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-lodo-1-methyl-1H-indazol-3-
amine is not published. However, based on established synthetic methodologies for related
indazole derivatives, a plausible multi-step synthesis is proposed below.[3][4]

Proposed Synthetic Pathway
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Caption: Proposed synthetic workflow for 4-lodo-1-methyl-1H-indazol-3-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-lodo-1H-indazol-3-amine

This step is adapted from the synthesis of structurally related 3-aminoindazoles from 2-
fluorobenzonitrile precursors.[3]

» To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-
5.0 eq).

» Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature.
e The product is expected to precipitate out of the solution. Collect the solid by filtration.
e Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

e Dry the product under vacuum to yield 4-iodo-1H-indazol-3-amine.
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Step 2: N-methylation to yield 4-lodo-1-methyl-1H-indazol-3-amine

This step is a standard N-alkylation of an indazole.

Suspend sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert
atmosphere (e.g., Argon or Nitrogen) at 0 °C.

Add a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the
suspension.

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete
deprotonation.

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or
LC-MS.

Carefully quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-lodo-1-methyl-
1H-indazol-3-amine.

Biological Activity and Potential Applications

While there is no specific biological data for 4-lodo-1-methyl-1H-indazol-3-amine, the 3-

aminoindazole scaffold is a well-established kinase inhibitor motif. Derivatives have shown

potent activity against various kinases implicated in cancer.

Potential as a BCR-ABL Inhibitor
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A closely related compound, AKE-72, which features a 3-amino-1H-indazol-4-yl core, has been
identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper
mutation that confers resistance to imatinib.[5] This suggests that 4-lodo-1-methyl-1H-
indazol-3-amine could also function as a kinase inhibitor within the same family.

Table of Biological Activity for AKE-72 (a 3-aminoindazole analogue)[6]

Assay Type Target/Cell Line ICs0 | Glso (nM)
Enzymatic Assay BCR-ABL (WT) <0.5

BCR-ABL (T315) 9

Cell-based Assay K-562 <10

Ba/F3 (BCR-ABL WT) Data not specified

Ba/F3 (T315I) Data not specified

Antitumor Activity of other 1H-indazole-3-amine
Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for
their antitumor activities against a panel of human cancer cell lines.[7] One of the lead
compounds from this study, compound 60, demonstrated significant inhibitory effects.[7]

Table of Antitumor Activity for Compound 60 (a 1H-indazole-3-amine derivative)[7]

Cell Line Cancer Type ICs0 (M)
A549 Lung Cancer >50
K562 Chronic Myeloid Leukemia 5.15
PC-3 Prostate Cancer 21.4
Hep-G2 Hepatoma 19.3
HEK-293 Normal Kidney Cells 33.2
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Signaling Pathways

Based on the activity of related compounds, 4-lodo-1-methyl-1H-indazol-3-amine could
potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

As a potential BCR-ABL inhibitor, the compound could block the downstream signaling cascade
that leads to cell proliferation and inhibition of apoptosis in chronic myeloid leukemia (CML).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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